2,3-二甲基丁胺-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

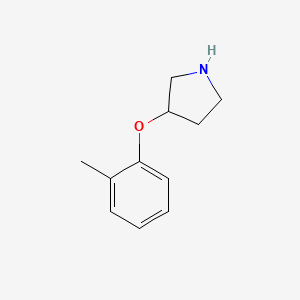

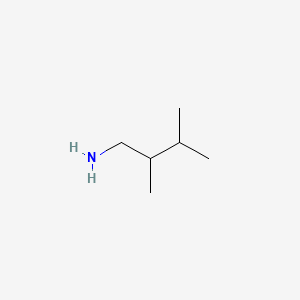

2,3-Dimethylbutan-1-amine is a chemical compound that is structurally characterized by the presence of two methyl groups on a butane backbone with an amine functional group at the first carbon. This structure is a derivative of butane and is a part of the diamine family, which includes molecules with two amine groups.

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethylbutan-1-amine can involve various chemical reactions. For instance, the synthesis of 2-amino-2,3-dimethylbutanamide, a compound closely related to 2,3-dimethylbutan-1-amine, was achieved by reacting 2-amino-2,3-dimethylbutanonitrile with sulfuric acid, resulting in a racemic mixture of enantiomers .

Molecular Structure Analysis

The molecular structure of related complexes, such as [Co(tmen)3]3+ and [Co(tmen)3]2+ where tmen stands for 2,3-dimethylbutane-2,3-diamine, has been determined through crystallography. These complexes exhibit a strong trigonal distortion in the octahedral CoN6 core, with significant twist angles and average Co-N distances that vary depending on the oxidation state of the cobalt ion .

Chemical Reactions Analysis

The reactivity of amines similar to 2,3-dimethylbutan-1-amine has been studied in solid-gas reactions. For example, 1,3-dimethylbarbituric acid was reacted with various amines, including NH(CH3)2, to form different barbiturate salts. These reactions were characterized by techniques such as X-ray powder diffraction and UV-Vis spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylbutan-1-amine derivatives can be inferred from the studies on related compounds. The crystal and molecular structure analysis provides insights into the bond lengths and angles, which are crucial for understanding the physical properties such as melting points and solubility. The chemical reactions analysis indicates the reactivity of the amine group in solid-gas reactions, which is essential for understanding its chemical behavior and potential applications .

科学研究应用

催化剂设计和反应机理

2,3-二甲基丁胺-1 在科学研究中的一个显着应用是在催化剂设计和反应机理领域。例如,该化合物已被用于开发用于 2,3-二甲基丁烷选择性转化为 2,3-二甲基丁烯的双金属催化剂,展示了其在提高脱氢过程中的反应选择性和稳定性中的作用 P. Rougé 等人,2019。

含氮化合物的合成

另一个重要的应用是在含氮化合物的合成中。例如,2,3-二甲基丁胺-1 已被用于在水中从 4-氯-2,2-二甲基丁醛中一步合成 3,3-二甲基吡咯烷-2-腈,展示了一种生成新型含氮结构的简便且环保的方法 M. D’hooghe 等人,2009。

有机金属化学

在有机金属化学中,2,3-二甲基丁胺-1 已参与了具有相对无畸变的正方形平面几何的复杂阳离子的合成,有助于理解金属配合物中的分子结构和键合 申华李等人,2009。

环境和绿色化学

此外,2,3-二甲基丁胺-1 在环境和绿色化学应用中发挥着作用。例如,其衍生物已在超临界 CO2 中作为丁二烯异构化的有效介质进行了探索,突出了其在开发环境友好的化学工艺中的潜力 Lucinda J. A. Conceição 等人,2012。

先进材料合成

在先进材料合成中,该化合物已被用于生成氮杂二吡咯次甲基染料,由于其独特的光学性质而引起了各种科学应用的兴趣 Marco Grossi 等人,2012。

属性

IUPAC Name |

2,3-dimethylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMSZXWHMSSBGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600331 |

Source

|

| Record name | 2,3-Dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbutan-1-amine | |

CAS RN |

66553-05-7 |

Source

|

| Record name | 2,3-Dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。